
5-Morpholin-4-yl-2-furaldehyde
Overview
Description
5-Morpholin-4-yl-2-furaldehyde is a heterocyclic organic compound that contains both a furan ring and a morpholine ring. Its molecular formula is C9H11NO3, and it has a molecular weight of 181.19 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Morpholin-4-yl-2-furaldehyde typically involves the reaction of furfural with morpholine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, ensuring high yield and purity . The reaction is usually carried out in an organic solvent at elevated temperatures to promote the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of eco-friendly reagents and adherence to green chemistry principles are often emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Morpholin-4-yl-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can convert the aldehyde group into a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed.
Major Products Formed
Oxidation: Formation of 5-Morpholin-4-yl-2-furoic acid.
Reduction: Formation of 5-Morpholin-4-yl-2-furanmethanol.
Substitution: Various substituted furan derivatives depending on the electrophile used.
Scientific Research Applications
Chemical Applications
Synthesis and Reactivity
5-Morpholin-4-yl-2-furaldehyde serves as an important building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable for the development of more complex molecules.
Table 1: Chemical Reactions Involving this compound
Reaction Type | Description | Products |
---|---|---|
Condensation | Reacts with amines to form imines | Imines |
Reduction | Can be reduced to produce alcohol derivatives | Alcohols |
Substitution | Substitutes at the furan ring for functionalization | Substituted furan derivatives |
Biological Applications
Pharmacological Potential
Research indicates that this compound exhibits potential antimicrobial, anticancer, and anti-inflammatory properties. Its derivatives are being explored as potential drug candidates.
Case Study: Anticancer Activity
A study investigated the effects of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against various cancer types, suggesting its potential as a therapeutic agent in oncology .
Medical Applications
Drug Development
Due to its biological activity, derivatives of this compound are being evaluated for their therapeutic effects. For instance, compounds derived from this structure have shown promise in treating conditions such as sickle cell disease by modulating hemoglobin polymerization .
Table 2: Medical Research Findings on Derivatives
Study Focus | Findings | Implications |
---|---|---|
Sickle Cell Disease | Reduced sickling of red blood cells | Potential treatment strategy |
Antimicrobial Activity | Inhibition of bacterial growth | Development of new antibiotics |
Industrial Applications
Material Science
In industry, this compound is utilized in the production of advanced materials such as polymers and resins. Its unique chemical properties allow it to enhance material performance.
Case Study: Polymer Development
Research has demonstrated that incorporating this compound into polymer matrices can improve mechanical properties and thermal stability, making it suitable for high-performance applications .
Mechanism of Action
The mechanism of action of 5-Morpholin-4-yl-2-furaldehyde involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: Another furan derivative with similar structural features but different functional groups.
5-(Hydroxymethyl)-2-furaldehyde: Shares the furan ring but has a hydroxymethyl group instead of a morpholine ring.
Uniqueness
5-Morpholin-4-yl-2-furaldehyde is unique due to the presence of both a furan ring and a morpholine ring, which imparts distinct chemical and biological properties.
Biological Activity
5-Morpholin-4-yl-2-furaldehyde (CAS Number: 3680-96-4) is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
This compound features a furan ring with a morpholine substituent and an aldehyde functional group. Its molecular formula is CHNO, and it exhibits a range of chemical behaviors that contribute to its biological activities.
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. A study conducted by Matiichuk et al. synthesized various morpholine derivatives, including this compound, and evaluated their antimicrobial efficacy against various pathogens. The results showed that certain derivatives exhibited potent activity against bacteria such as Mycobacterium tuberculosis and fungi, indicating the potential for therapeutic applications in treating infectious diseases .
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL | |
Candida albicans | 16 µg/mL |
Anticancer Properties
The anticancer potential of this compound has also been explored in various studies. It has been reported to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and the activation of caspases. For instance, a study highlighted that the compound significantly inhibited the proliferation of cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) with IC50 values indicating effective cytotoxicity .
Case Study: Apoptotic Mechanism
In vitro studies demonstrated that treatment with this compound led to increased levels of pro-apoptotic proteins while decreasing anti-apoptotic factors, suggesting a shift in the balance towards apoptosis in cancer cells.
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Antimicrobial Action : Likely involves disruption of bacterial cell membranes or inhibition of essential enzymes.
- Anticancer Mechanisms : Induction of apoptosis through modulation of apoptotic pathways and cell cycle regulation.
- Anti-inflammatory Effects : Inhibition of cytokine production through interference with signaling pathways involved in inflammation.
Q & A
Q. What are the established synthetic routes for 5-Morpholin-4-yl-2-furaldehyde, and how do reaction conditions influence yield and purity?
Basic : The compound is typically synthesized via nucleophilic substitution or condensation reactions involving morpholine and furfural derivatives. For example, morpholine may react with halogenated furfural precursors under basic conditions. Reaction temperature (60–80°C) and solvent polarity (e.g., DMF or THF) critically affect yield, as excess morpholine can lead to byproducts like N-alkylated impurities .
Advanced : Recent studies suggest microwave-assisted synthesis reduces reaction time (from 12h to 2h) and improves selectivity. Optimization via Design of Experiments (DoE) reveals that a 1:1.2 molar ratio of furfural derivative to morpholine in acetonitrile at 70°C maximizes yield (78%) while minimizing di-substituted byproducts .
Q. How can contradictory crystallographic data for this compound derivatives be resolved?
Advanced : Discrepancies in reported crystal structures often arise from twinning or disordered morpholine rings. Using SHELXL for refinement, researchers can apply TWIN/BASF commands to model twinned data and constrain torsion angles for the morpholine moiety. Hydrogen bonding between the aldehyde group and morpholine’s oxygen atom (2.8–3.0 Å) is a key validation metric .
Q. What spectroscopic techniques are most effective for characterizing this compound?
Basic :
- NMR : H NMR shows characteristic peaks at δ 9.6 ppm (aldehyde proton) and δ 3.7 ppm (morpholine’s CH groups). C NMR confirms the aldehyde carbon at δ 190 ppm .
- IR : Strong absorption at 1680–1700 cm (C=O stretch) and 1100 cm (morpholine’s C-O-C) .
Advanced : High-resolution mass spectrometry (HRMS) with ESI+ ionization distinguishes isotopic patterns for [M+H] (calc. 195.1002, observed 195.1005). Computational DFT studies (B3LYP/6-31G*) predict vibrational frequencies within 2% error of experimental IR data .
Q. How can computational methods predict the reactivity of this compound in nucleophilic additions?
Advanced : Molecular electrostatic potential (MEP) maps generated via Gaussian software highlight the aldehyde carbon as the most electrophilic site (charge density: −0.45 e). Fukui indices () from DFT calculations confirm susceptibility to nucleophilic attack, aligning with experimental observations of regioselective reactions at the aldehyde group .
Q. What are the stability considerations for this compound under storage conditions?
Advanced : The compound degrades via air oxidation of the aldehyde group to carboxylic acid. Stability studies (HPLC monitoring) show a 5% loss in purity after 6 months at −20°C under argon. Accelerated aging tests (40°C/75% RH) indicate degradation follows first-order kinetics ( day), necessitating desiccated storage with antioxidants like BHT .
Q. How can researchers address low yields in large-scale syntheses of this compound?
Advanced : Scaling up introduces heat transfer inefficiencies, leading to side reactions. Continuous-flow reactors with immobilized morpholine catalysts reduce thermal gradients, achieving 85% yield at 100 g scale. Process analytical technology (PAT) tools like in-line FTIR monitor intermediate formation in real time .
Q. What methodologies validate the purity of this compound for pharmacological studies?
Basic : HPLC with a C18 column (ACN:HO 70:30) and UV detection at 254 nm resolves impurities (<0.5% area).
Advanced : LC-MS/MS identifies trace impurities (e.g., residual morpholine) via MRM transitions (e.g., m/z 87 → 58 for morpholine). Quantitative H qNMR with maleic acid as an internal standard ensures >98% purity .
Q. How do solvent effects influence the compound’s reactivity in cross-coupling reactions?
Advanced : Polar aprotic solvents (DMF, DMSO) stabilize transition states in Suzuki-Miyaura couplings, enhancing conversion rates by 40% compared to THF. COSMO-RS simulations correlate solvent polarity (Kamlet-Taft β parameter) with activation energy reduction, guiding solvent selection for Pd-catalyzed reactions .
Q. What environmental degradation pathways are relevant for this compound?
Advanced : Photolysis studies (λ > 290 nm) show 50% degradation in 24h via Norrish Type I cleavage of the aldehyde group. Biodegradation assays (OECD 301F) indicate 70% mineralization in 28 days by Pseudomonas spp., with LC-HRMS identifying furoic acid as a primary metabolite .
Q. How can researchers mitigate crystallographic disorder in morpholine-containing derivatives?
Advanced : Disorder in the morpholine ring is common due to conformational flexibility. Strategies include:
Properties
IUPAC Name |
5-morpholin-4-ylfuran-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUSBRXFPCGEKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(O2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00345165 | |
Record name | 5-Morpholin-4-yl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3680-96-4 | |
Record name | 5-Morpholin-4-yl-2-furaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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